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Introduction
Nucleophosmin (NPM1), also known as B23, is a ubiquitously expressed and highly

conserved phosphoprotein primarily localized in the nucleolus. It functions as a molecular

chaperone, participating in a multitude of cellular processes including ribosome biogenesis,

chromatin remodeling, and the maintenance of genomic stability.[1][2][3] Its expression is

elevated in highly proliferative cells and is frequently dysregulated in various human cancers,

underscoring its critical role in cell growth and proliferation.[4] This technical guide provides a

comprehensive overview of the intricate involvement of NPM1 in the regulation of the cell cycle,

detailing its molecular interactions, the signaling pathways it governs, and the experimental

methodologies used to elucidate its functions.

Core Concepts: NPM1 as a Key Regulator of Cell
Cycle Progression
NPM1's influence on the cell cycle is multifaceted, with critical roles at major checkpoints,

ensuring the orderly and timely progression through distinct phases. Its functions are tightly

regulated by post-translational modifications, primarily phosphorylation, which dictates its

subcellular localization and interaction with other key cell cycle proteins.
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A pivotal role of NPM1 in the cell cycle is its function as a licensing factor for centrosome

duplication, a process that is tightly coordinated with DNA replication to ensure bipolar spindle

formation and faithful chromosome segregation.[5]

At the G1/S transition, the activity of the Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E complex

is crucial for initiating both DNA replication and centrosome duplication.[6] NPM1 is a key

substrate of CDK2/Cyclin E. In its unphosphorylated state during G1 phase, NPM1 localizes to

the unduplicated centrosome, effectively preventing its premature duplication.[6] Upon

phosphorylation by CDK2/Cyclin E at Threonine 199 (Thr199), NPM1 dissociates from the

centrosome.[7][8] This dissociation is a prerequisite for the initiation of centrosome duplication,

ensuring that this event occurs only once per cell cycle.[6] The expression of a non-

phosphorylatable mutant of NPM1 at Thr199 has been shown to block centrosome duplication.

[6]

.dot

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.bio-rad-antibodies.com/western-blotting-protocol-phospho-precisionab.html
https://www.cellsignal.com/products/primary-antibodies/phospho-npm1-thr199-antibody/3541
https://www.cellsignal.com/products/primary-antibodies/phospho-npm1-thr199-antibody/3541
https://pmc.ncbi.nlm.nih.gov/articles/PMC2812569/
https://www.researchgate.net/figure/ncreased-NPM1-phosphorylation-at-T199-leads-to-centrosome-duplication-in-14-3-3gknockdown_fig5_303768853
https://www.cellsignal.com/products/primary-antibodies/phospho-npm1-thr199-antibody/3541
https://www.cellsignal.com/products/primary-antibodies/phospho-npm1-thr199-antibody/3541
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CDK2/Cyclin E

NPM1
(on Centrosome)

p-NPM1 (Thr199)

Centrosome
Duplication

Inhibits

S Phase

Initiation

G1 Phase

Activation in late G1

Click to download full resolution via product page

Caption: NPM1 in G1/S Transition and Centrosome Duplication.
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G2/M Checkpoint Control
NPM1 also plays a crucial role in the G2/M transition, ensuring the timely entry into mitosis.

This function is again regulated by phosphorylation, this time by the master mitotic kinase

CDK1/Cyclin B1. Phosphorylation of NPM1 at Serine 10 (Ser10) and Serine 70 (Ser70) is

required for its interaction with the phosphatase Cdc25C.[8]

Cdc25C is a key activator of the CDK1/Cyclin B1 complex. During G2, Cdc25C is kept in an

inactive state through phosphorylation at Serine 216, which leads to its sequestration in the

cytoplasm. For mitotic entry, Cdc25C must be dephosphorylated at this site and translocated to

the nucleus to activate CDK1. Phosphorylated NPM1 (at Ser10 and Ser70) directly binds to

Cdc25C and prevents its phosphorylation at Ser216, thereby promoting its nuclear

accumulation and the subsequent activation of CDK1/Cyclin B1, which drives the cell into

mitosis.[8] The expression of a non-phosphorylatable NPM1 mutant at both Ser10 and Ser70

has been shown to induce a G2/M cell cycle arrest.[8]
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Caption: NPM1 in G2/M Checkpoint Control.

Interaction with the p53 Tumor Suppressor Pathway
NPM1 is a key regulator of the p53 tumor suppressor pathway, which is central to the cellular

response to stress, including DNA damage. NPM1 can directly interact with p53 and modulate

its stability and transcriptional activity.[3][9]
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Under normal, unstressed conditions, p53 levels are kept low through continuous degradation

mediated by the E3 ubiquitin ligase MDM2. The tumor suppressor protein ARF (p14ARF in

humans) can inhibit MDM2-mediated p53 degradation by sequestering MDM2 in the nucleolus.

NPM1 plays a crucial role in this process by binding to and stabilizing ARF in the nucleolus.

Upon cellular stress, such as DNA damage, NPM1 can translocate from the nucleolus to the

nucleoplasm, where it can directly bind to MDM2, preventing the ubiquitination and subsequent

degradation of p53. This leads to the accumulation of p53, which can then activate the

transcription of genes involved in cell cycle arrest (e.g., p21) or apoptosis, allowing for DNA

repair or elimination of the damaged cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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